molecular formula C10H11NO3 B1625789 N-Acetyl-N-hydroxy-2-phenylacetamide CAS No. 77130-75-7

N-Acetyl-N-hydroxy-2-phenylacetamide

Cat. No. B1625789
CAS RN: 77130-75-7
M. Wt: 193.2 g/mol
InChI Key: VGEUWUQVCVPCJJ-UHFFFAOYSA-N
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Description

N-Acetyl-N-hydroxy-2-phenylacetamide, also known as NAPA, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. NAPA is a white crystalline solid that is soluble in water and has a melting point of 173-175°C. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Metabolic Pathways and Bioactive Metabolites

One significant area of research involves the metabolic transformation of acetaminophen into bioactive metabolites within the nervous system. Studies have elucidated pathways where acetaminophen is deacetylated and then conjugated with arachidonic acid to form potent bioactive compounds like N-arachidonoylphenolamine (AM404). These metabolites interact with the endocannabinoid system, TRPV1, and COX enzymes, implicating them in analgesic and anti-inflammatory mechanisms (Högestätt et al., 2005).

Electrochemical Behavior and Analysis

Research on the electrochemical oxidation of acetaminophen has provided insights into its behavior in various pH conditions and has outlined methods for its electrochemical synthesis and analysis. This research is fundamental for understanding the drug’s stability and for developing analytical methods for its detection in pharmaceutical formulations (Nematollahi et al., 2009).

Mechanisms of Hepatotoxicity

Acetaminophen-induced hepatotoxicity, a critical concern at overdosage, has been a significant focus, revealing the role of metabolic activation to toxic intermediates like N-acetyl-p-benzoquinone imine (NAPQI) and the protective effect of glutathione (GSH) conjugation. This area of research has extended to identifying potential biomarkers and understanding the genetic differences affecting susceptibility to toxicity (Coen, 2015).

Anti-inflammatory and Antioxidant Properties

Beyond its analgesic and antipyretic uses, studies have explored the anti-inflammatory and antioxidant properties of N-(2-hydroxy phenyl) acetamide derivatives, showing promise in conditions like adjuvant-induced arthritis in rats by modulating pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).

Pharmacogenetic Profiles

The variability in acetaminophen metabolism among individuals, potentially influencing the drug’s efficacy and risk of toxicity, has been linked to pharmacogenetic profiles. Understanding these differences is crucial for personalized medicine and could lead to more tailored and safe use of the drug (Zhao & Pickering, 2011).

properties

IUPAC Name

N-acetyl-N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUWUQVCVPCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504130
Record name N-Acetyl-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-hydroxy-2-phenylacetamide

CAS RN

77130-75-7
Record name N-Acetyl-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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